molecular formula C27H32BrClN2O2 B13034123 Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate

Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate

Cat. No.: B13034123
M. Wt: 531.9 g/mol
InChI Key: SVHOIUHQTHVYCU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate is a complex organic compound that features a variety of functional groups, including bromine, chlorine, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both piperazine and cyclohexenyl groups distinguishes it from simpler analogs and contributes to its versatility in various applications .

Properties

Molecular Formula

C27H32BrClN2O2

Molecular Weight

531.9 g/mol

IUPAC Name

methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate

InChI

InChI=1S/C27H32BrClN2O2/c1-27(2)11-10-20(24(17-27)19-4-6-21(29)7-5-19)18-30-12-14-31(15-13-30)22-8-9-23(25(28)16-22)26(32)33-3/h4-9,16H,10-15,17-18H2,1-3H3

InChI Key

SVHOIUHQTHVYCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)OC)Br)C

Origin of Product

United States

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